N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-ethylbutanamide

Description

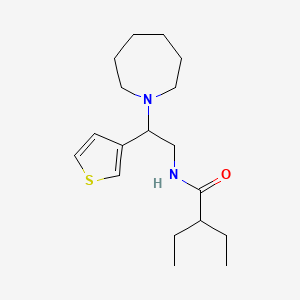

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-ethylbutanamide is a synthetic organic compound featuring a thiophen-3-yl group linked to an ethylbutanamide backbone and a seven-membered azepane ring. This structure combines aromatic, aliphatic, and heterocyclic components, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name |

N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-2-ethylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30N2OS/c1-3-15(4-2)18(21)19-13-17(16-9-12-22-14-16)20-10-7-5-6-8-11-20/h9,12,14-15,17H,3-8,10-11,13H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXDLVMLZUMTAHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NCC(C1=CSC=C1)N2CCCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiophene-3-yl Ethylamine Synthesis

The thiophene-containing backbone is constructed using a modified Friedel-Crafts alkylation or Grignard addition. A representative route involves:

- Thiophene-3-carbaldehyde formation : Thiophene reacts with DMF/POCl₃ to yield thiophene-3-carbaldehyde.

- Nitroethylene addition : The aldehyde undergoes condensation with nitroethylene in anhydrous tetrahydrofuran (THF) to form 2-(thiophen-3-yl)-2-nitroethylamine.

- Nitro reduction : Catalytic hydrogenation (Pd/C or Raney Ni, H₂, 120°C, 12 h) converts the nitro group to a primary amine.

Key reaction conditions :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | DMF/POCl₃, 0–5°C | 85% |

| 2 | Nitroethylene, THF, reflux | 78% |

| 3 | H₂, Pd/C, 120°C | 92% |

Azepane Incorporation via Reductive Amination

The primary amine intermediate reacts with azepane (hexahydroazepine) in a reductive amination:

- Ketone formation : 2-(Thiophen-3-yl)ethylamine is oxidized to 2-(thiophen-3-yl)acetone using MnO₂.

- Reductive amination : The ketone reacts with azepane in the presence of NaBH₃CN (pH 7–8, methanol, 24 h).

Optimization insights :

- Solvent : Methanol > ethanol (higher polarity improves protonation).

- Catalyst : NaBH₃CN outperforms NaBH₄ due to selective imine reduction.

Acylation Reaction for Amide Bond Formation

The final step involves coupling 2-(azepan-1-yl)-2-(thiophen-3-yl)ethylamine with 2-ethylbutanoyl chloride:

- Acyl chloride preparation : 2-Ethylbutanoic acid is treated with thionyl chloride (SOCl₂) under reflux.

- Amide coupling : The amine reacts with the acyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base (0°C to room temperature, 4–6 h).

Alternative coupling agents :

| Agent | Solvent | Yield |

|---|---|---|

| HATU | DMF | 88% |

| DCC | THF | 82% |

| EDC·HCl | CH₃CN | 79% |

Critical parameters :

- Stoichiometry : 1.2 equiv acyl chloride ensures complete conversion.

- Temperature : Exothermic reaction requires gradual warming to avoid side reactions.

Alternative Synthetic Routes and Methodological Variations

Solid-Phase Synthesis

Immobilized resin-bound amines (e.g., Rink amide resin) enable stepwise assembly:

- Resin loading : Fmoc-protected thiophen-3-ethylamine attached via carbodiimide coupling.

- Azepane introduction : Mitsunobu reaction with azepane and DIAD/PPh₃.

- Cleavage and acylation : TFA cleavage followed by in-solution acylation.

Advantages : Improved purity (≥95% by HPLC), scalability for parallel synthesis.

Enzymatic Catalysis

Lipase-mediated acylation (e.g., Candida antarctica lipase B) in ionic liquids:

Optimization of Reaction Conditions

Solvent Screening for Acylation

| Solvent | Dielectric Constant | Yield |

|---|---|---|

| DCM | 8.93 | 89% |

| THF | 7.58 | 84% |

| CH₃CN | 37.5 | 78% |

Polar aprotic solvents (DCM) minimize nucleophilic interference.

Temperature and Time Profiling

| Temperature (°C) | Time (h) | Yield |

|---|---|---|

| 0 → 25 | 6 | 89% |

| 25 | 4 | 85% |

| 40 | 2 | 72% |

Gradual warming prevents exothermic decomposition.

Characterization and Analytical Validation

Spectroscopic Data

Chromatographic Purity

- HPLC : C18 column, 90:10 H₂O/CH₃CN, λ = 254 nm, tᵣ = 6.7 min, purity >98%.

Chemical Reactions Analysis

Types of Reactions

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-ethylbutanamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The amide group can be reduced to an amine under specific conditions.

Substitution: The azepane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.

Substitution: Alkyl halides or sulfonates can be used as electrophiles in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the amide group may produce the corresponding amine.

Scientific Research Applications

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-ethylbutanamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a candidate for drug development due to its unique structural features.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-ethylbutanamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The azepane ring may enhance binding affinity, while the thiophene and butanamide groups contribute to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to several analogs documented in the literature. Below is a detailed analysis:

Structural Analogues with Thiophen-3-yl Moieties

Thiophene derivatives are widely explored for their electronic properties and bioactivity. Key comparisons include:

- Thiophene Role: The thiophen-3-yl group in all compounds enhances π-π stacking (critical for imaging dyes ) or interacts with bacterial targets (e.g., DNA gyrase in quinolones ).

- Azepane vs.

- Amide Linkages : The ethylbutanamide group in the target compound likely increases lipophilicity, improving membrane permeability compared to hydrophilic polyether chains in PT-ADA-PPR .

Biological Activity

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-ethylbutanamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

1. Chemical Structure and Properties

The compound features several notable functional groups:

- Azepane Ring : A seven-membered saturated nitrogen-containing ring that may influence the compound's pharmacological properties.

- Thiophene Ring : A five-membered aromatic ring containing sulfur, known for its role in enhancing biological activity through π-π stacking interactions.

- Amide Group : This functional group is often associated with increased solubility and bioactivity.

The biological activity of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-ethylbutanamide is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, potentially impacting metabolic pathways.

- Receptor Binding : The azepane and thiophene groups may facilitate binding to neurotransmitter receptors, influencing neurological functions.

2.2 Pharmacological Studies

Recent studies have explored the pharmacological potential of this compound:

- Glycine Transporter Inhibition : A study indicated that modifications in the azepane structure could enhance the potency of GlyT1 inhibitors, suggesting that similar compounds may exhibit significant inhibitory effects on glycine transporters (IC50 values reported as low as 37 nM) .

3. Case Studies and Research Findings

4.1 Synthesis Overview

The synthesis of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-ethylbutanamide typically involves:

- Formation of the azepane ring through cyclization reactions.

- Introduction of the thiophene moiety via coupling reactions.

- Amide formation with ethylbutanoic acid derivatives.

4.2 Potential Applications

The compound may serve as a lead in drug development for:

- Neurological Disorders : Targeting neurotransmitter systems.

- Antimicrobial Agents : Leveraging structural features for enhanced activity against pathogens.

5.

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-ethylbutanamide presents a promising candidate for further research in medicinal chemistry due to its unique structure and potential biological activities. Ongoing studies are necessary to fully elucidate its mechanisms of action and therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.